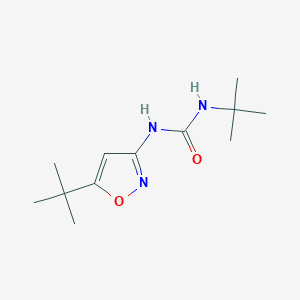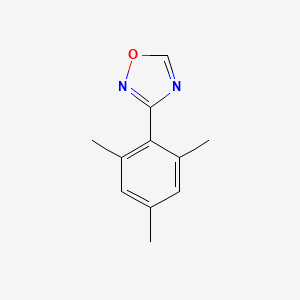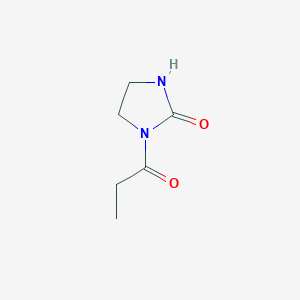
N-oxobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-oxobenzamide is an organic compound with the molecular formula C7H5NO2 It is a derivative of benzamide, where the nitrogen atom is bonded to an oxygen atom, forming an N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-oxobenzamide can be synthesized through the oxidation of benzamide. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method is efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar oxidizing agents and catalysts. The choice of solvent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-oxobenzamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert this compound back to benzamide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like TS-1.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of higher oxides.
Reduction: Benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-oxobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-oxobenzamide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound, lacking the N-oxide group.
N-methylbenzamide: A methylated derivative of benzamide.
N-phenylbenzamide: A phenylated derivative of benzamide.
Uniqueness
N-oxobenzamide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
58696-10-9 |
|---|---|
Molekularformel |
C7H5NO2 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
N-oxobenzamide |
InChI |
InChI=1S/C7H5NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
ZDVQNKMYFPSYRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


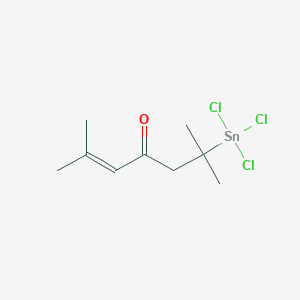
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

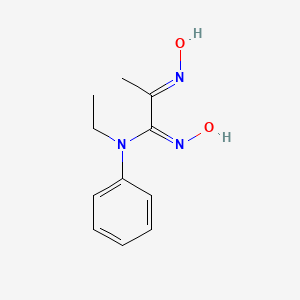
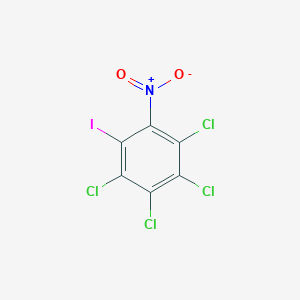
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
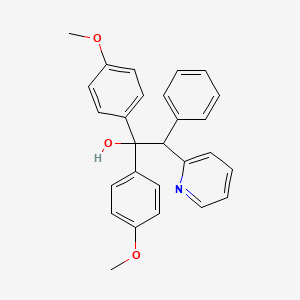
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
